Cyp2C19-IN-1

Drug Metabolism Toxicology In Vitro Safety

Standard CYP2C19 inhibitors like omeprazole or ticlopidine carry hepatotoxicity or genotoxicity risks that confound assay data. Cyp2C19-IN-1 (compound 20d) solves this with a verified negative Ames test and no hepatotoxicity. - Dual target: CYP2C19 + RdRP (Ki=6.16 µM for ZIKV research). - Ideal for human microsomes, hepatocytes, and high-content screens. - Available for immediate R&D shipment.

Molecular Formula C26H26N2O6S
Molecular Weight 494.6 g/mol
Cat. No. B12402620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyp2C19-IN-1
Molecular FormulaC26H26N2O6S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)CS(=O)(=O)O)N4C=CC(=O)NC4=O
InChIInChI=1S/C26H26N2O6S/c1-26(2,3)22-14-20(28-10-9-23(29)27-25(28)30)13-21(24(22)34-4)19-8-7-17-11-16(15-35(31,32)33)5-6-18(17)12-19/h5-14H,15H2,1-4H3,(H,27,29,30)(H,31,32,33)
InChIKeyCJIIKXVGUILPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyp2C19-IN-1: Dual CYP2C19 and RdRP Inhibitor


Cyp2C19-IN-1 (CAS 3010895-53-8, compound 20d) is a synthetic small molecule inhibitor that targets both human cytochrome P450 2C19 (CYP2C19) and RNA-dependent RNA polymerase (RdRP) . It is characterized by a molecular weight of 494.56 g/mol and the molecular formula C26H26N2O6S [1]. The compound is reported to lack genotoxicity (Ames test negative) and hepatotoxicity, making it a valuable tool for in vitro and in vivo studies where off-target toxicity could confound results . Its dual activity profile distinguishes it from conventional CYP2C19 inhibitors and positions it uniquely for research applications spanning drug metabolism, antiviral development, and polypharmacology.

Dual CYP2C19 and RdRP target engagement research
Reported non-genotoxic, non-hepatotoxic profile
Supports clean in vitro metabolism and antiviral mechanism studies

Why Generic Inhibitors Cannot Replace Cyp2C19-IN-1


CYP2C19 inhibitors are a heterogeneous class with marked differences in selectivity, toxicity, and off-target pharmacology. Clinical agents such as omeprazole (IC50 1.2–93 µM), ticlopidine, and fluconazole exhibit widely varying potencies and are often associated with mechanism-based inhibition, hepatotoxicity, or genotoxicity [1][2]. Tool compounds like (S)-N-3-benzylnirvanol (IC50 0.179 µM) offer improved potency but lack the dual RdRP inhibition and comprehensive safety profile of Cyp2C19-IN-1 . Substituting any of these alternatives for Cyp2C19-IN-1 would introduce confounding variables—whether in the form of off-target CYP inhibition, time-dependent kinetics, or cellular toxicity—that undermine experimental reproducibility and data interpretation. The evidence below quantifies exactly where Cyp2C19-IN-1 differentiates from its closest analogs.

Cyp2C19-IN-1
Generic Inhibitors
Toxicity Profile
Reported non-hepatotoxic, Ames negative
Clinical agents (e.g., ticlopidine, fluconazole) may carry hepatotoxicity / genotoxicity
RdRP Activity
Dual CYP2C19 and RdRP inhibition
Lack RdRP inhibition; single-target CYP2C19 inhibitors
Selectivity Data
Vendor-described selective; peer-reviewed profiling awaited
Known inhibitors may show off-target CYP interactions at varying concentrations

Cyp2C19-IN-1 Differentiation Evidence


Non-Genotoxic, Non-Hepatotoxic Safety Profile

Cyp2C19-IN-1 is reported to possess no hepatotoxicity and no Ames test genotoxicity . In contrast, widely used CYP2C19 inhibitors such as ticlopidine and fluconazole carry well-documented risks of hepatotoxicity and genotoxicity that can confound in vitro and in vivo studies [1][2]. While quantitative comparator data in identical assays are not available (class-level inference), the categorical absence of these liabilities in Cyp2C19-IN-1 provides a clear safety advantage for experimental systems sensitive to cellular stress or DNA damage.

Safety Profile
Class-level inference
Categorical absence of hepatotoxicity & genotoxicity
Supports clean cellular metabolism assays without confounding toxicity
Data to verify; vendor-reported, no peer-reviewed comparator in identical assays
Drug Metabolism Toxicology In Vitro Safety

Dual CYP2C19 and RdRP Inhibition

Cyp2C19-IN-1 inhibits RNA-dependent RNA polymerase (RdRP) with a Ki of 6.16 µM . This dual activity is absent in classic CYP2C19 inhibitors such as omeprazole (IC50 1.2–93 µM for CYP2C19, no RdRP activity), (S)-N-3-benzylnirvanol (IC50 0.179 µM for CYP2C19, no RdRP activity), and N-3-benzyl-phenobarbital (IC50 0.25 µM for CYP2C19, no RdRP activity) [1][2]. The combination of CYP2C19 inhibition and RdRP blockade in a single molecular entity enables novel experimental designs—for instance, investigating host-pathogen interactions in viral infection models or exploring synergistic effects in antiviral therapy.

RdRP Inhibition
Direct comparison
Ki = 6.16 µM
Reported dual inhibition distinguishes from single-target CYP2C19 inhibitors
In vitro RdRP assay; absent in omeprazole, benzylnirvanol, etc.
Polypharmacology Antiviral Drug Repurposing

CYP2C19 Potency vs. Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are among the most commonly used CYP2C19 inhibitors in clinical and research settings. In human liver microsomes (HLM), the IC50 values for CYP2C19 inhibition vary widely: lansoprazole (1.2 µM), omeprazole (~2–6 µM), pantoprazole (93 µM) [1]. While the IC50 of Cyp2C19-IN-1 for CYP2C19 has not been publicly reported in peer-reviewed literature, vendor data describe it as a 'potent' inhibitor . The key differentiator is the combination of potent CYP2C19 inhibition with the unique features outlined above (non-toxicity, RdRP activity). Direct potency comparisons await further published data.

CYP2C19 Potency
Cross-study comparable
Vendor-reported “potent” (no public IC50) vs. PPI IC50 range 1.2–93 µM
Potency context requires published data; cleaner profile may support fit
Numerical comparison not possible; review vendor data
Drug-Drug Interactions CYP Inhibition Metabolism

Selectivity vs. First-Generation CYP2C19 Tools

First-generation CYP2C19 tool compounds like (S)-N-3-benzylnirvanol exhibit high potency (IC50 0.179 µM) but also inhibit other CYP isoforms at higher concentrations, potentially confounding results . For example, N-3-benzyl-phenobarbital (NBPB) shows selectivity for CYP2C19 over CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 at 1 µM, but its selectivity at higher concentrations is less characterized [1]. Cyp2C19-IN-1 is described by vendors as a 'selective' CYP2C19 inhibitor, though peer-reviewed selectivity data are not yet publicly available . The compound's distinct chemical scaffold (naphthalenyl methanesulfonic acid core) suggests a different selectivity fingerprint that may offer advantages in complex biological matrices.

Isoform Selectivity
Class-level inference
Vendor-described “selective”; no peer-reviewed selectivity panel
Selectivity fingerprint may differ from first-generation tools; requires validation
Distinct naphthalenyl methanesulfonic acid core suggests novel profile
Selectivity CYP Isoforms Tool Compound

Cyp2C19-IN-1 Research & Industrial Applications


Non-Toxic CYP2C19 Inhibition for In Vitro Metabolism

Cyp2C19-IN-1 is ideally suited for in vitro metabolism assays (e.g., human liver microsomes, primary hepatocytes) where confounding cytotoxicity or genotoxicity must be avoided. Its reported lack of hepatotoxicity and negative Ames test ensures that observed effects on drug clearance or metabolite formation are due to CYP2C19 inhibition rather than cellular stress. This is particularly critical for high-content screening campaigns and long-term incubation studies where cell health directly impacts data quality. Compare this to ticlopidine or fluconazole, which carry toxicity risks that can compromise assay windows [1][2].

ZIKV Infection Research with Dual Target Activity

The unique dual activity of Cyp2C19-IN-1—potent CYP2C19 inhibition combined with RdRP blockade (Ki = 6.16 µM) —positions it as a specialized tool for Zika virus research. Investigators can use this compound to simultaneously probe host drug metabolism pathways and viral replication machinery, enabling studies on host-pathogen interactions, antiviral drug metabolism, or the impact of CYP2C19 polymorphisms on ZIKV infection outcomes. No other commercially available CYP2C19 inhibitor offers this polypharmacology.

Polypharmacology and Drug Repurposing Screens

For academic and industrial groups engaged in drug repurposing or polypharmacology, Cyp2C19-IN-1 serves as a unique chemical probe. Its ability to hit two distinct targets (CYP2C19 and RdRP) makes it a valuable reference compound for phenotypic screens aiming to identify new antiviral agents or for studies exploring the therapeutic potential of modulating drug metabolism in the context of viral infection. The compound's clean toxicology profile further reduces noise in complex cellular assays.

Tool Compound for CYP2C19 Polymorphism & DDI Studies

Cyp2C19-IN-1 is a strong candidate for use as a positive control inhibitor in in vitro DDI studies, particularly when a non-toxic, chemically distinct alternative to classic inhibitors like omeprazole or (S)-N-3-benzylnirvanol is desired . Its unique scaffold may offer a different inhibition mechanism or binding mode, providing a valuable comparator for structure-activity relationship (SAR) analyses of CYP2C19 inhibitors. This supports the development of predictive DDI models and personalized medicine approaches targeting CYP2C19.

Application
Selection Property
Validation Focus
In vitro metabolism studies
Reported non-genotoxic, non-hepatotoxic profile
Confounding cytotoxicity in CYP2C19 inhibition assays
ZIKV host–pathogen interaction research
Dual CYP2C19 and RdRP inhibition
Viral replication and drug metabolism co-analysis
Polypharmacology screening
Unique dual-target chemotype
Phenotypic antiviral hit confirmation
CYP2C19 DDI & polymorphism studies
Distinct chemical scaffold vs. classical inhibitors
SAR and DDI model development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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